3-Chloro-benzene-1,2-diamine dihydrochloride

描述

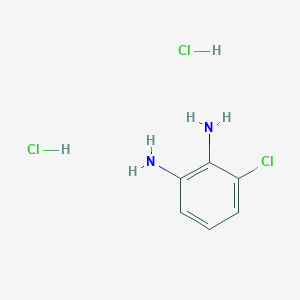

3-Chloro-benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H9Cl3N2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and a chlorine atom is attached to the third carbon atom. This compound is often used in various chemical reactions and has significant applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-benzene-1,2-diamine dihydrochloride typically involves the chlorination of o-phenylenediamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. The reaction is usually performed in the presence of a suitable solvent and a chlorinating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt .

化学反应分析

Types of Reactions

3-Chloro-benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

科学研究应用

3-Chloro-benzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 3-Chloro-benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

相似化合物的比较

Similar Compounds

o-Phenylenediamine: A similar compound with two amino groups attached to the benzene ring but without the chlorine atom.

m-Phenylenediamine: Another isomer with amino groups attached to the first and third carbon atoms of the benzene ring.

p-Phenylenediamine: An isomer with amino groups attached to the first and fourth carbon atoms of the benzene ring.

Uniqueness

3-Chloro-benzene-1,2-diamine dihydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the chlorine substituent plays a crucial role .

生物活性

3-Chloro-benzene-1,2-diamine dihydrochloride, also known as 3-chloro-o-phenylenediamine, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure

The compound has the following molecular structure:

- Molecular Formula : C₆H₈Cl₂N₂

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Similar compounds have shown efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Genotoxicity and Carcinogenic Potential

Studies on structurally similar compounds have raised concerns regarding genotoxicity. For instance, the compound has been investigated for its potential to induce chromosome aberrations and sister chromatid exchanges in vivo. In experiments involving B6C3F1 mice, certain derivatives demonstrated significant genotoxic effects, indicating that this compound may share similar risks .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can act as a nucleophile in substitution reactions, which may lead to the modification of enzyme activities. It is hypothesized that it binds to active sites on enzymes, thereby inhibiting their function or altering their activity.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various amines, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Genotoxicity Assessment

A genotoxicity assessment was conducted using the micronucleus test in mice treated with varying doses of the compound. The results showed an increase in micronuclei formation at higher doses (≥50 mg/kg), suggesting a potential risk for chromosomal damage.

| Dose (mg/kg) | Micronuclei Count (per 1000 cells) |

|---|---|

| Control | 5 |

| 10 | 8 |

| 50 | 15 |

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 3-chloro-benzene-1,2-diamine dihydrochloride with high purity?

The synthesis typically involves halogenation of benzene-1,2-diamine followed by dihydrochloride salt formation. A common approach includes:

- Chlorination : Reacting benzene-1,2-diamine with a chlorinating agent (e.g., Cl2 or N-chlorosuccinimide) under controlled pH and temperature to ensure regioselectivity at the 3-position.

- Salt Formation : Treating the product with hydrochloric acid to precipitate the dihydrochloride salt. Purity (>98%) is achieved via recrystallization in ethanol/water mixtures and validated by HPLC .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for small-molecule refinement .

- Spectroscopic Analysis :

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments and chlorine substitution patterns.

- FT-IR : Confirm amine (–NH2) and hydrochloride (–NH3<sup>+</sup>Cl<sup>−</sup>) vibrations.

Q. What are the primary reactivity pathways of this compound in organic synthesis?

The compound’s amino groups act as nucleophiles, enabling:

- Acylation : React with acyl chlorides to form amides.

- Diazotization : Generate diazonium salts for coupling reactions (e.g., azo dyes).

- Cross-Coupling : Participate in Buchwald-Hartwig amination for C–N bond formation. The 3-chloro substituent can undergo substitution (e.g., Suzuki-Miyaura with aryl boronic acids) .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3-chloro group affect reaction outcomes in catalytic processes?

The electron-withdrawing chloro group reduces electron density on the benzene ring, directing electrophilic attacks to the 4- and 6-positions. In Pd-catalyzed reactions, this enhances oxidative addition kinetics but may require bulky ligands (e.g., XPhos) to mitigate steric hindrance. Computational studies (DFT) can model charge distribution and transition states .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

- pH Control : Maintain acidic conditions (pH 3–4) to prevent dehydrochlorination.

- Catalyst Optimization : Screen Pd/C, CuI, or Ni catalysts for cross-coupling efficiency. Validate protocols via reproducibility trials and LC-MS monitoring .

Q. How can the stability of this compound under varying storage conditions be assessed?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze purity via HPLC.

- Light Sensitivity : Use amber vials to prevent photodegradation. Results indicate stable storage in inert atmospheres at –20°C .

Q. What computational methods predict the biological activity of derivatives synthesized from this compound?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., Cl, NO2) with bioactivity.

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .

Q. Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the dihydrochloride salt.

- Characterization : Combine XRD, NMR, and elemental analysis for unambiguous confirmation.

- Reactivity Screening : Use high-throughput robotics to test diverse reaction conditions.

- Data Validation : Cross-reference experimental results with computational predictions to resolve contradictions .

属性

IUPAC Name |

3-chlorobenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFXRLXRNYSJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。